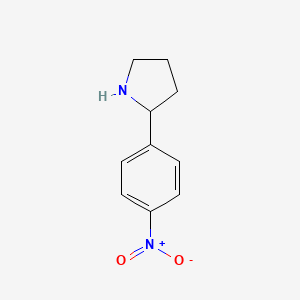
Tridecylamine, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tridecylamine, hydrochloride: is a long-chain alkylamine with the chemical formula C13H29N·HCl . It is a derivative of tridecylamine, where the amine group is protonated to form a hydrochloride salt. This compound is known for its lipophilic properties and is used in various industrial and scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Reductive Amination: Tridecylamine can be synthesized through the reductive amination of tridecanal with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride.
Alkylation of Ammonia: Another method involves the alkylation of ammonia with tridecyl chloride under basic conditions to form tridecylamine, which is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods:
Catalytic Hydrogenation: Industrially, tridecylamine is often produced by the catalytic hydrogenation of nitriles or amides using hydrogen gas and a suitable catalyst such as palladium on carbon.
Direct Alkylation: Another common method involves the direct alkylation of ammonia or primary amines with tridecyl halides in the presence of a base.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Tridecylamine can undergo oxidation reactions to form corresponding nitriles or carbonyl compounds.
Reduction: The compound can be reduced to form primary amines using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products:
Oxidation: Tridecyl nitrile, tridecanal.
Reduction: Tridecylamine.
Substitution: Various alkylated or acylated derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
Surfactants: It is employed in the synthesis of surfactants and emulsifiers due to its long alkyl chain.
Biology:
Extraction: The compound is used in the extraction of various acids and metals from aqueous solutions.
Medicine:
Drug Development: Tridecylamine derivatives are explored for their potential use in drug development due to their lipophilic nature.
Industry:
Mecanismo De Acción
Molecular Targets and Pathways: Tridecylamine, hydrochloride exerts its effects primarily through its interaction with lipid membranes due to its lipophilic nature. It can disrupt membrane integrity and function, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
Tridodecylamine: Similar in structure but with a shorter alkyl chain.
Trioctylamine: Another long-chain alkylamine with different applications.
Hexadecylamine: A longer-chain alkylamine used in similar applications.
Uniqueness: Tridecylamine, hydrochloride is unique due to its specific chain length, which provides a balance between hydrophobicity and reactivity, making it suitable for a wide range of applications in chemistry, biology, medicine, and industry .
Propiedades
Número CAS |
2016-55-9 |
|---|---|
Fórmula molecular |
C13H30ClN |
Peso molecular |
235.84 g/mol |
Nombre IUPAC |
tridecan-1-amine;hydrochloride |
InChI |
InChI=1S/C13H29N.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14;/h2-14H2,1H3;1H |
Clave InChI |
XDRDMVYFQARLNH-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCN.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-(Morpholin-4-yl)phenyl]methanamine dihydrochloride](/img/structure/B12094077.png)

![{6-bromo-1H-pyrrolo[3,2-b]pyridin-3-yl}methanol](/img/structure/B12094102.png)


![(2S,5S)-1-{[(2S,5S)-2,5-Dimethylpyrrolidin-1-YL]methylene}-2,5-dimethylpyrrolidinium tetrafluoroborate](/img/structure/B12094128.png)








